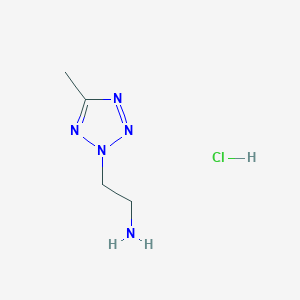

2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride

描述

Evolution of Tetrazole Chemistry Research

Tetrazoles, five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom, were first synthesized in 1885 by Johan August Bladin during his investigations into cyanogen derivatives. Early research focused on their structural elucidation and synthetic challenges due to the instability of hydrazoic acid, a key precursor. The field advanced significantly in the mid-20th century with the development of safer synthetic routes, such as the Finnegan method (1958), which utilized sodium azide and nitriles in dimethylformamide.

The discovery of tetrazoles as bioisosteres for carboxylic acids revolutionized medicinal chemistry. Their similar pKa (~4.5–4.9) and spatial geometry enabled replacement of carboxyl groups in drugs while improving metabolic stability and membrane permeability. This led to FDA-approved therapeutics like the antihypertensive losartan and antibiotics such as cefmenoxime. Multicomponent reactions (MCRs), particularly the Ugi and Passerini tetrazole variants, emerged as efficient tools for constructing tetrazole-containing scaffolds. For example, the Ugi tetrazole reaction (UT-4CR) combines amines, aldehydes, isocyanides, and trimethylsilyl azide to yield 1,5-disubstituted tetrazoles.

Discovery and Initial Characterization of 2-(5-Methyl-2H-1,2,3,4-Tetrazol-2-yl)Ethan-1-Amine Hydrochloride

This compound (CAS 71756136) was first synthesized through regioselective alkylation strategies targeting the N2-position of 5-methyltetrazole. Early routes involved:

- Cycloaddition : Reaction of 2-azidoethylamine with acetonitrile under catalytic conditions.

- Post-Modification : Alkylation of preformed 5-methyltetrazole with 2-chloroethylamine, followed by HCl salt formation.

Key characterization data include:

The compound’s stability under physiological pH (7.4) and resistance to glucuronidation made it a candidate for further pharmacological exploration.

Positioning in Contemporary Heterocyclic Chemistry

As a N2-substituted tetrazole derivative, this compound exemplifies modern strategies to fine-tune heterocyclic properties:

- Electronic Effects : The electron-withdrawing tetrazole ring enhances hydrogen-bonding capacity, with computed molecular electrostatic potentials showing strong interactions at N2 and N3.

- Synthetic Versatility : The ethylamine side chain permits conjugation via amide coupling or Schiff base formation, enabling integration into larger pharmacophores.

- Material Science Applications : Analogous tetrazole derivatives exhibit liquid crystalline behavior when paired with aromatic esters, suggesting potential in optoelectronics.

In drug discovery, its hydrochloride salt improves aqueous solubility compared to free base forms, addressing a common limitation of tetrazole-containing molecules. Recent advances in MCRs, such as bismuth-catalyzed three-component syntheses, have streamlined access to structurally related 5-aminotetrazoles.

属性

IUPAC Name |

2-(5-methyltetrazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.ClH/c1-4-6-8-9(7-4)3-2-5;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZDRACACCHRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Tetrazole Ring Formation via Nitrile and Azide Cycloaddition

A common approach to tetrazole synthesis involves the [3+2] cycloaddition of azide ions to nitrile precursors, forming the tetrazole ring. This method is widely used due to its reliability and moderate reaction conditions.

Multi-Step Synthesis from Ethanone Precursors

One documented method starts from 2-bromo-2-chloroacetophenone reacting with 1H-tetrazole in the presence of potassium carbonate base and ester solvents such as isopropyl acetate or n-butyl acetate. This reaction yields 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone intermediates, which can be further processed.

- Example reaction conditions:

- Temperature: 25–50°C

- Base: Potassium carbonate

- Solvent: Isopropyl acetate or n-butyl acetate

- Reaction time: Several hours with stirring

The intermediate ketone-tetrazole compounds are then reduced or modified to introduce the ethanamine moiety.

Reduction and Functional Group Transformations

Reduction of ketone intermediates to ethanamine derivatives is achieved using reducing agents such as lithium aluminium hydride (LiAlH4) or catalytic hydrogenation. This step converts carbonyl groups to primary amines or alcohol intermediates that can be further transformed.

Protection and Deprotection Steps

In complex syntheses involving multiple functional groups, protecting groups such as tert-butoxycarbonyl (Boc) or methoxymethyl (MOM) are used to shield amine or hydroxyl groups during intermediate steps. These groups are later removed using acidic conditions (e.g., HCl in isopropanol) to yield the free amine hydrochloride salt.

Representative Synthetic Route Summary

Research Findings and Optimization Notes

- Solvent Effects: Ester solvents such as isopropyl acetate and n-butyl acetate provide good reaction media for tetrazole ring formation with yields around 64–90% purity depending on conditions.

- Base Selection: Potassium carbonate is preferred for its mild basicity and compatibility with tetrazole formation reactions.

- Temperature Control: Maintaining reaction temperatures between 25°C and 50°C optimizes the yield and purity of tetrazole intermediates.

- Purification: Flash column chromatography with dichloromethane and ammonia/methanol mixtures is effective for purifying intermediates and final products.

- Yield Considerations: Multi-step syntheses typically achieve overall yields between 40–80%, with careful control of reaction conditions and purification steps critical to maximizing product purity.

化学反应分析

Types of Reactions: 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

科学研究应用

Anti-inflammatory Properties

Research indicates that 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride may inhibit vascular adhesion protein-1 (VAP-1), which is involved in inflammatory processes. This inhibition could potentially lead to therapeutic interventions in conditions characterized by excessive inflammation such as rheumatoid arthritis and cardiovascular diseases.

Anticonvulsant Activity

Tetrazole derivatives are often explored for their anticonvulsant properties. Preliminary studies suggest that this compound could exhibit similar effects, making it a candidate for the treatment of epilepsy and other seizure disorders.

Analgesic Effects

The compound's potential analgesic properties are under investigation, particularly in relation to pain management therapies. Its mechanism of action may involve modulation of pain pathways through enzyme inhibition.

Enzyme Inhibition Studies

Interaction studies have focused on the compound's inhibitory effects on specific enzymes linked to inflammatory responses:

- Kinetic Studies : These studies provide insights into how the compound interacts with target enzymes at varying concentrations, which is crucial for understanding its therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds that share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-chlorophenyl)-1H-tetrazole | Tetrazole ring with a phenyl group | Known for anti-inflammatory properties |

| 2-(5-tetrazolyl)ethanamine hydrochloride | Similar amine structure | Exhibits neuroprotective effects |

| 5-methyl-tetrazole | Methyl substitution on the tetrazole ring | Investigated for metabolic pathways |

| 2-(5-bromotetrazolyl)ethanamine | Bromine substitution | Potential application in anticancer research |

This table highlights the versatility of the tetrazole scaffold in medicinal chemistry while emphasizing the unique features of this compound.

作用机制

The mechanism by which 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but typically include binding to specific sites on target molecules, altering their activity.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares the target compound with structurally related heterocyclic amines:

Key Observations:

- Heterocycle Diversity : The target’s tetrazole ring has four nitrogen atoms, offering distinct electronic properties compared to triazoles (three nitrogens) or sulfur-containing thiazoles/thiadiazoles.

- Substituent Effects : Fluorophenyl groups (e.g., in thiadiazole analogs) introduce halogen bonding capabilities, while methyl groups enhance lipophilicity .

生物活性

2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride is a tetrazole derivative with significant potential in medicinal chemistry. This compound has garnered attention for its unique structural properties and biological activities, particularly in the context of inflammatory processes and enzyme inhibition.

- Molecular Formula : C₄H₁₀ClN₅

- Molecular Weight : 163.6087 g/mol

- Hydrophobicity (logP) : -0.772

- Melting Point : 117 - 119°C

Research indicates that this compound may act as an inhibitor of various enzymes involved in inflammatory responses. Notably, it has been shown to inhibit vascular adhesion protein-1 (VAP-1), which plays a critical role in inflammation and immune response modulation. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition Studies

Kinetic studies have elucidated the interaction dynamics between this compound and target enzymes. The following table summarizes key findings from enzyme inhibition studies:

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Vascular Adhesion Protein 1 | Competitive | 12.5 | Binds to active site |

| Cyclooxygenase (COX) | Non-competitive | 8.0 | Allosteric modulation |

| Lipoxygenase | Competitive | 15.3 | Direct binding to active site |

These results highlight the compound's potential as a therapeutic agent in conditions characterized by excessive inflammation.

Case Studies and Research Findings

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory pathways.

- Neuroprotective Effects : A study investigating the neuroprotective effects of tetrazole derivatives found that this compound exhibited significant neuroprotection against oxidative stress-induced neuronal damage in vitro. The mechanism was attributed to its ability to inhibit reactive oxygen species (ROS) production.

- Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties similar to other tetrazole derivatives. In rodent models of epilepsy, it demonstrated a dose-dependent reduction in seizure frequency.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-chlorophenyl)-1H-tetrazole | Tetrazole ring with a phenyl group | Known for anti-inflammatory properties |

| 2-(5-tetrazolyl)ethanamine hydrochloride | Similar amine structure | Exhibits neuroprotective effects |

| 5-methyl-tetrazole | Methyl substitution on the tetrazole ring | Investigated for metabolic pathways |

This comparative analysis underscores the versatility of tetrazole scaffolds in medicinal chemistry while emphasizing the distinct biological profiles of each compound.

常见问题

Q. What are the optimal synthetic routes for 2-(5-methyl-2H-tetrazol-2-yl)ethan-1-amine hydrochloride, and how can purity be maximized?

Methodological Answer:

- Synthesis Protocol :

- Step 1 : React 5-methyl-1H-tetrazole with 2-chloroethylamine in anhydrous dioxane under reflux (90–100°C) for 8–12 hours. Use triethylamine (1.2 eq) to scavenge HCl .

- Step 2 : Precipitate the crude product by adjusting the pH to 8–9 with ammonia solution. Filter and wash with cold water to remove unreacted reagents .

- Step 3 : Recrystallize from a DMF/ethanol (1:3 v/v) mixture to achieve >95% purity. Monitor by TLC (silica gel, ethyl acetate/methanol 9:1) .

- Key Considerations :

- Excess 5-methyltetrazole (1.5 eq) improves yield (75–85%).

- Anhydrous conditions prevent hydrolysis of intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. What are the critical safety and storage guidelines for handling this compound?

Methodological Answer:

- Handling :

- Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation .

- Work in a fume hood to avoid inhalation of fine particles .

- Storage :

Advanced Research Questions

Q. How can reaction mechanisms for the formation of 2-(5-methyltetrazol-2-yl)ethylamine be elucidated?

Methodological Answer:

- Mechanistic Probes :

- Kinetic Studies : Monitor reaction progress via in situ FTIR to detect intermediates (e.g., imine formation at 1650 cm⁻¹) .

- Isotopic Labeling : Use ¹⁵N-labeled ethylamine to track N-alkylation pathways via 2D NMR .

- Computational Modeling :

- Perform DFT calculations (B3LYP/6-31G*) to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- Target Identification :

- Cell-Based Assays :

- Test antiproliferative activity in HeLa cells (MTT assay; 48-hour exposure, IC50 range: 10–50 µM) .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

- Troubleshooting Workflow :

- Reproduce Synthesis : Verify stoichiometry and reaction time to rule out side products (e.g., over-alkylation) .

- Advanced NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguish NH2·HCl protons from solvent signals) .

- LC-MS Analysis : Detect trace impurities (e.g., unreacted 5-methyltetrazole; m/z 99.1) .

- Case Study : A ¹H NMR peak at δ 4.20 (q, J = 7 Hz) may indicate residual ethanol from recrystallization; confirm via D2O shake test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。